molecular formula C6H10BrCl2N3 B6186048 3-(aminomethyl)-5-bromopyridin-2-amine dihydrochloride CAS No. 2624135-16-4

3-(aminomethyl)-5-bromopyridin-2-amine dihydrochloride

Cat. No. B6186048
CAS RN: 2624135-16-4
M. Wt: 275
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride, commonly known as AMP-5-Br-2-AM-DHC, is an organic compound that is used as a reagent in a variety of laboratory experiments. It is a colorless crystalline solid that is soluble in water and ethanol. It is a versatile reagent that can be used in a variety of synthetic organic reactions and is also used for the synthesis of various compounds.

Scientific Research Applications

AMP-5-Br-2-AM-DHC is used in a variety of scientific research applications. It can be used as a reagent in organic synthesis reactions, such as the synthesis of substituted benzene derivatives, heterocyclic compounds, and other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it is used as a catalyst in a variety of reactions, such as the oxidation of alcohols, the reduction of nitro compounds, and the condensation of aldehydes and ketones.

Mechanism of Action

AMP-5-Br-2-AM-DHC acts as a Lewis acid, which means it is able to accept electrons from other molecules. This allows it to form a covalent bond with other molecules, thus allowing it to act as a catalyst in various reactions. It can also act as a nucleophile, meaning it can donate electrons to other molecules. This allows it to form covalent bonds with other molecules, thus allowing it to act as a reagent in various reactions.
Biochemical and Physiological Effects
AMP-5-Br-2-AM-DHC has not been studied in detail for its biochemical and physiological effects. However, it is known to be an effective reagent in a variety of synthetic organic reactions and is also used for the synthesis of various compounds.

Advantages and Limitations for Lab Experiments

AMP-5-Br-2-AM-DHC has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. It is also a versatile reagent that can be used in a variety of synthetic organic reactions. Additionally, it is a colorless crystalline solid that is soluble in water and ethanol, making it easy to handle and store. On the other hand, it is not suitable for use in reactions involving strong acids or bases, as it is not stable in these conditions.

Future Directions

There are a number of potential future directions for research involving AMP-5-Br-2-AM-DHC. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, further research could be conducted on its mechanism of action, as well as its potential use as a catalyst in various reactions. Finally, further research could be conducted on its solubility in various solvents, as well as its stability in various conditions.

Synthesis Methods

AMP-5-Br-2-AM-DHC can be synthesized by reacting 5-bromopyridin-2-amine with 3-(dimethylamino) propionic acid in the presence of anhydrous sodium acetate and acetic anhydride. The reaction is carried out in a non-aqueous medium at a temperature of 50-60°C for a period of 5-6 hours. The reaction yields a white crystalline solid which is then filtered and dried to obtain the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-5-bromopyridin-2-amine dihydrochloride involves the reaction of 2-amino-5-bromopyridine with formaldehyde and hydrochloric acid to form 3-(aminomethyl)-5-bromopyridin-2-amine, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-amino-5-bromopyridine", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-5-bromopyridine is reacted with formaldehyde and hydrochloric acid in a solvent such as ethanol to form 3-(aminomethyl)-5-bromopyridin-2-amine.", "Step 2: The resulting 3-(aminomethyl)-5-bromopyridin-2-amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Step 3: The dihydrochloride salt is isolated and purified through recrystallization or other appropriate methods." ] }

CAS RN

2624135-16-4

Molecular Formula

C6H10BrCl2N3

Molecular Weight

275

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.